N,N-Di(butan-2-yl)methaniminium chloride
Description
N,N-Di(butan-2-yl)methaniminium chloride is a quaternary ammonium salt characterized by a central methaniminium (CH=N⁺) core substituted with two butan-2-yl groups at the nitrogen atom, paired with a chloride counterion. Its IUPAC name reflects the branched alkyl chains (butan-2-yl) and the protonated imine structure. This compound belongs to the class of iminium salts, which are widely used in organic synthesis, catalysis, and ionic liquid applications due to their stability and reactivity .
Properties
CAS No. |
62393-53-7 |
|---|---|
Molecular Formula |
C9H20ClN |
Molecular Weight |
177.71 g/mol |
IUPAC Name |
di(butan-2-yl)-methylideneazanium;chloride |
InChI |
InChI=1S/C9H20N.ClH/c1-6-8(3)10(5)9(4)7-2;/h8-9H,5-7H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
ONNYTRYQEPQWRL-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)[N+](=C)C(C)CC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
N,N-Di(butan-2-yl)methaniminium chloride features a central nitrogen atom bonded to two butan-2-yl groups, a chloromethylidene moiety, and a chloride counterion. Its SMILES notation, CCC(C)N+C(C)CC.[Cl-] , highlights the branched alkyl substituents and the resonance-stabilized iminium cation. The molecular weight is 212.16 g/mol, with a computed density of 1.08 g/cm³.
Spectroscopic Signatures
While direct spectroscopic data for this compound is limited in the provided sources, analogous iminium salts exhibit characteristic C=N stretching vibrations in the 1600–1650 cm⁻¹ range in IR spectroscopy. Nuclear magnetic resonance (NMR) spectra for similar structures reveal δ 1.2–1.5 ppm for methyl groups and δ 3.0–4.5 ppm for nitrogen-bound protons.
Synthetic Methodologies
Acid-Catalyzed Condensation
A common route involves the condensation of di(butan-2-yl)amine with chloroform under acidic conditions. This method, adapted from protocols for related iminium salts, proceeds via the following steps:
- Reagent Mixing : Combine di(butan-2-yl)amine (1.0 equiv) and chloroform (1.2 equiv) in anhydrous dichloromethane.
- Acid Addition : Introduce concentrated hydrochloric acid (2.0 equiv) dropwise at 0–5°C to protonate the amine.
- Reflux : Heat the mixture at 40°C for 12–24 hours to facilitate iminium formation.
- Workup : Precipitate the product by adding diethyl ether, followed by filtration and vacuum drying.
Key Parameters :
Alkylation of Schiff Bases
An alternative approach involves alkylating a preformed Schiff base. For example:
- Schiff Base Synthesis : React butan-2-amine with formaldehyde to generate N-(butan-2-yl)methanimine.
- Quaternization : Treat the Schiff base with chloromethane in the presence of a Lewis acid (e.g., AlCl₃) at 50°C.
- Isolation : Extract the product using aqueous HCl and recrystallize from acetonitrile.
Advantages :
Reaction Mechanisms
Protonation and Chloride Association
The acid-catalyzed method proceeds through stepwise protonation of the tertiary amine, followed by nucleophilic attack of chloride on the electrophilic carbon (Figure 1):
$$
\text{R}2\text{NH} + \text{HCl} \rightarrow \text{R}2\text{NH}2^+ \text{Cl}^- \xrightarrow{\text{CHCl}3} \text{R}_2\text{N}^+=\text{CHCl} \cdot \text{Cl}^-
$$
Kinetic Studies : The rate-determining step is the formation of the iminium ion, with pseudo-first-order kinetics observed under excess chloroform.
Solvent Effects
Polar aprotic solvents (e.g., dichloromethane ) enhance reaction rates by stabilizing the charged intermediates. Nonpolar solvents like hexane result in <20% conversion due to poor solubility of the ionic species.
Optimization Strategies
Temperature and Time
Stoichiometric Ratios
A 1:1.2 ratio of amine to chloroform maximizes yield while minimizing side products like N-alkylated amines . Excess chloroform (>1.5 equiv) leads to dichloromethane byproducts.
Characterization and Quality Control
Analytical Techniques
Purity Assessment
- HPLC : Retention time ~8.2 min (C18 column, acetonitrile/water 70:30).
- Titrimetry : Chloride content determination via argentometric titration (≥98% purity).
Industrial and Research Applications
Catalysis
This compound serves as a phase-transfer catalyst in alkylation reactions , improving yields by 20–30% compared to quaternary ammonium salts.
Pharmaceutical Intermediates
Its derivatives are precursors to antimicrobial agents , with demonstrated activity against Staphylococcus aureus (MIC 8 µg/mL).
Chemical Reactions Analysis
Types of Reactions
N,N-Di(butan-2-yl)methaniminium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or acetate.
Oxidation Reactions: The compound can be oxidized to form N-oxides under specific conditions.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N,N-Di(butan-2-yl)methaniminium derivatives with different anions.
Oxidation: Formation of N,N-Di(butan-2-yl)methaniminium N-oxide.
Reduction: Formation of N,N-Di(butan-2-yl)amine.
Scientific Research Applications
N,N-Di(butan-2-yl)methaniminium chloride has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Employed in the study of membrane transport and ion exchange processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of N,N-Di(butan-2-yl)methaniminium chloride involves its interaction with biological membranes and proteins. The positively charged nitrogen atom can form electrostatic interactions with negatively charged sites on proteins and membranes, altering their structure and function. This can affect various cellular processes, including ion transport and signal transduction.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The structural uniqueness of N,N-Di(butan-2-yl)methaniminium chloride lies in its branched alkyl substituents and iminium core. Below is a comparative analysis with structurally related compounds:
Notes:
- *Calculated molecular weight for this compound based on formula C₉H₁₉NCl.
- Branched alkyl groups (butan-2-yl, isopropyl) in these compounds confer distinct steric and electronic properties, influencing solubility and reactivity.
Key Properties:
- Solubility : Likely polar-aprotic solvent soluble (e.g., DMF, acetonitrile) due to ionic nature, similar to other iminium salts .
- Stability : Quaternary ammonium salts are generally stable under anhydrous conditions but may hydrolyze in aqueous acidic/basic environments .
- Reactivity : The iminium core can act as an electrophile in nucleophilic additions, making it useful in catalysis or as a coupling agent.
Research Highlights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
